2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid

Description

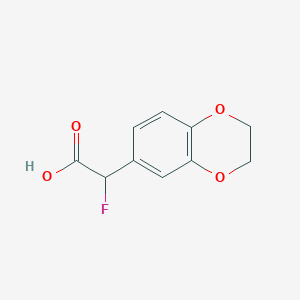

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid is a fluorinated derivative of acetic acid featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 6-position. The benzodioxin ring system is a bicyclic structure with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic character.

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H9FO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4H2,(H,12,13) |

InChI Key |

OOBWTWKHQJXWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Route A: Fluorination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid derivatives

This method involves starting from the corresponding non-fluorinated acetic acid derivative and introducing the fluorine atom at the alpha position.

Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

This precursor can be synthesized by:- Condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with malonic acid derivatives.

- Alternatively, by coupling 2,3-dihydro-1,4-benzodioxin-6-yl halides with cyanide or carboxylation reagents.

Alpha-Fluorination

The alpha position of the acetic acid is fluorinated using electrophilic fluorinating agents such as:- N-Fluorobenzenesulfonimide (NFSI)

- Selectfluor

- Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) for halogen exchange reactions.

Purification and Characterization

The product is purified by crystallization or chromatography. Structural confirmation is done by:- Proton and fluorine NMR spectroscopy

- Infrared spectroscopy (IR)

- Mass spectrometry (MS)

- Elemental analysis

- Direct and relatively straightforward

- Allows late-stage fluorination, which is valuable for analog synthesis

- Electrophilic fluorination can lead to side reactions or over-fluorination

- Requires careful control of reaction conditions and fluorinating agent equivalents

Route B: Synthesis from Fluorinated Building Blocks

This approach constructs the benzodioxin ring system starting from fluorinated intermediates.

Preparation of Fluorinated Acetic Acid Derivative

Starting with fluoroacetic acid or its esters, these are functionalized to introduce the aromatic benzodioxin moiety.Formation of the Benzodioxin Ring

The benzodioxin ring can be formed by:- Cyclization of catechol derivatives with appropriate fluorinated side chains

- Use of halogenated precursors that undergo intramolecular etherification

Final Functional Group Manipulations

Adjusting protecting groups, oxidation states, or substituents to yield the target compound.

- Allows incorporation of fluorine early in the synthesis

- Potentially higher regioselectivity and yield in ring formation

- Multi-step synthesis requiring careful intermediate handling

- More complex purification steps

Comparative Data Table of Preparation Methods

| Aspect | Route A: Fluorination of Acetic Acid Derivatives | Route B: Synthesis from Fluorinated Precursors |

|---|---|---|

| Starting Material | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Fluorinated acetic acid or esters |

| Key Reaction | Electrophilic alpha-fluorination | Cyclization to form benzodioxin ring |

| Typical Fluorinating Agents | NFSI, Selectfluor, DAST | Fluorinated building blocks |

| Reaction Conditions | Mild to moderate temperature, polar solvents | Multi-step, may require acidic/basic catalysis |

| Yield | Moderate to good (40-75%) | Variable, often moderate (30-70%) |

| Purification | Chromatography, crystallization | Chromatography, recrystallization |

| Advantages | Late-stage fluorination, simpler setup | Early fluorine incorporation, regioselectivity |

| Challenges | Control of fluorination selectivity | Complexity of multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid may exhibit anti-diabetic properties by inhibiting the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. A study synthesized various derivatives and evaluated their biological activities, confirming the potential for developing new anti-diabetic medications .

Agricultural Chemistry

In agricultural applications, the compound's derivatives have been investigated for their herbicidal and fungicidal properties. The ability to modify the benzodioxin core allows for the enhancement of herbicidal activity against specific weed species while minimizing toxicity to crops. This selective action is vital for sustainable agricultural practices .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of coatings and polymers. Its fluorinated nature contributes to properties such as chemical inertness and resistance to environmental degradation. Research has explored its use in formulating advanced coatings that provide protective barriers in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function . Additionally, its fluoroacetic acid moiety can interfere with metabolic pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Acetic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Lacks the fluorine atom at the α-position of the acetic acid group.

- Activity : Demonstrated anti-inflammatory potency comparable to Ibuprofen in a carrageenan-induced rat paw edema assay. This highlights the benzodioxin-acetic acid scaffold as a viable anti-inflammatory pharmacophore .

- Synthesis : Typically involves coupling reactions between benzodioxin-6-amine and bromoacetyl derivatives under alkaline conditions, as seen in related sulfonamide syntheses .

2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]acetic Acid

Halogenated Benzodioxin-Acetic Acid Derivatives

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Chlorine substituent at the 8-position of the benzodioxin ring.

- Chlorine’s electron-withdrawing effects may alter reactivity compared to fluorine .

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

Amide-Linked Derivatives

2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Structure : Acetamide linked to a piperazine moiety.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs): Fluorine at the α-position (as in the target compound) may enhance acidity (pKa reduction) and metabolic stability compared to non-fluorinated analogs .

- Heterocyclic Substitutions : Pyrrole-containing derivatives (e.g., compound 162) show improved anti-inflammatory activity, likely due to enhanced π-π stacking or hydrogen bonding .

- Halogen Effects : Chlorine and bromine on the benzodioxin ring may increase lipophilicity but reduce target specificity due to steric bulk .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.17 g/mol. The structure features a benzodioxin moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F O₃ |

| Molecular Weight | 200.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain and inflammation.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

- Analgesic Effects : In animal models, the administration of related benzodioxin derivatives resulted in notable analgesic effects. The compounds were observed to interact with pain receptors, suggesting potential applications in pain management therapies .

- Cytotoxicity Studies : Research indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines. The cytotoxicity was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets.

Synthetic Pathway Example

A common synthetic route includes:

- Formation of the benzodioxin core through cyclization reactions.

- Introduction of the fluoroacetic acid moiety via nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.